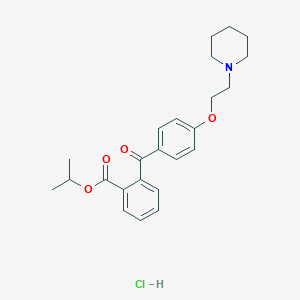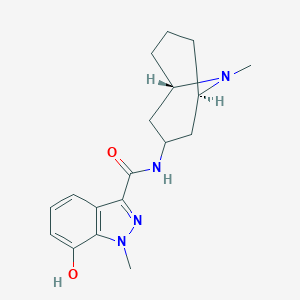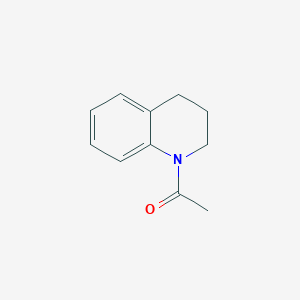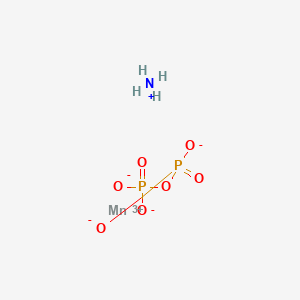![molecular formula C14H17N B160340 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine CAS No. 130407-16-8](/img/structure/B160340.png)
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
作用机制
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
生化和生理效应
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This includes tremors, rigidity, and bradykinesia. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine also causes mitochondrial dysfunction and oxidative stress, which can lead to neuroinflammation and cell death.
实验室实验的优点和局限性
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. Its advantages include its ability to selectively damage dopaminergic neurons in the substantia nigra, its reproducibility in animal models, and its ability to mimic the symptoms of Parkinson's disease. However, its limitations include its toxicity, which can be harmful to researchers if proper safety precautions are not taken, and its selectivity, which may not accurately reflect the complex mechanisms of Parkinson's disease in humans.
未来方向
There are several future directions for 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine research. One area of focus is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately reflect the complex mechanisms of Parkinson's disease in humans. Additionally, there is ongoing research into the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the development of Parkinson's disease, which may lead to new therapeutic targets for the disease.
合成方法
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with paraformaldehyde, followed by reduction with sodium borohydride and then reaction with benzaldehyde. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has also been used to test potential therapeutic agents for Parkinson's disease.
属性
CAS 编号 |
130407-16-8 |
|---|---|
产品名称 |
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine |
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+ |
InChI 键 |
WBLDYTNCGQNPAO-BQYQJAHWSA-N |
手性 SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2 |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
规范 SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
同义词 |
1-methyl-1,2,3,6-tetrahydrostilbazole 1-MTHS 1-MTHSZ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
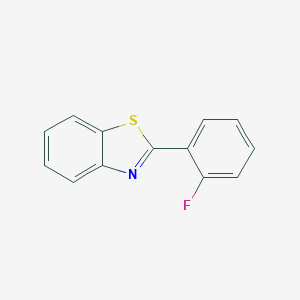
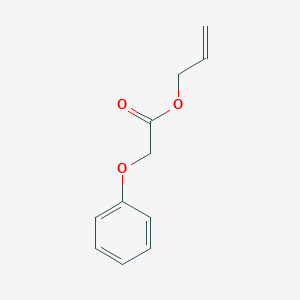
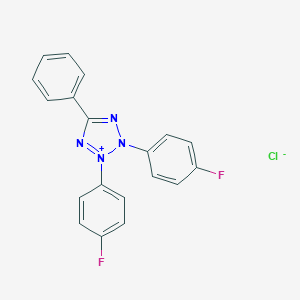

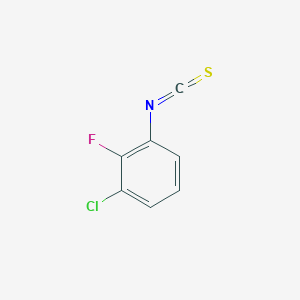
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)

